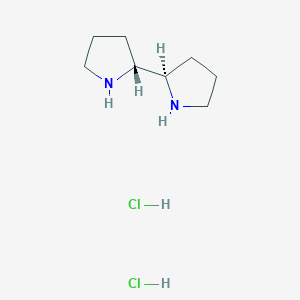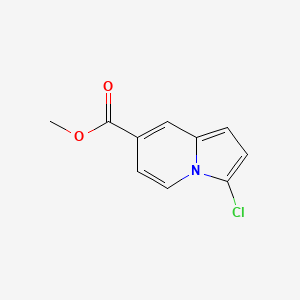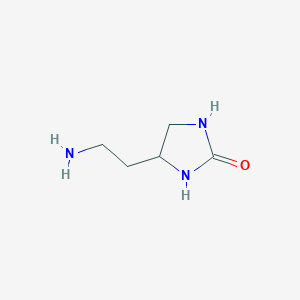
4-(2-Aminoethyl)-2-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone ring with an aminoethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-imidazolidinone typically involves the reaction of ethylenediamine with glyoxal under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of imines or nitriles
Reduction: Formation of imidazolidine derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
科学研究应用
4-(2-Aminoethyl)-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(2-Aminoethyl)aniline
- 4-(2-Aminoethyl)benzenesulfonamide
- 2-(4-Aminophenyl)ethylamine
Comparison
4-(2-Aminoethyl)-2-imidazolidinone is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may have simpler structures, this compound offers a versatile platform for further functionalization and application in various fields.
属性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9) |
InChI 键 |
PCQIPXUNZVCIIT-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


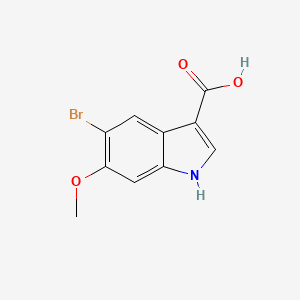
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
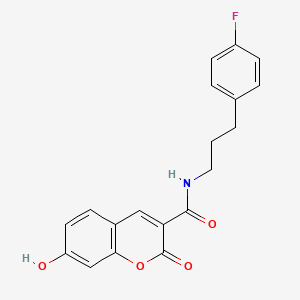

![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
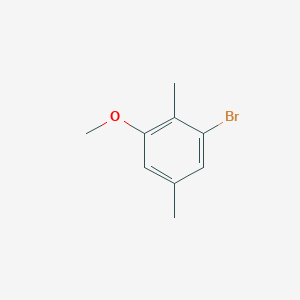
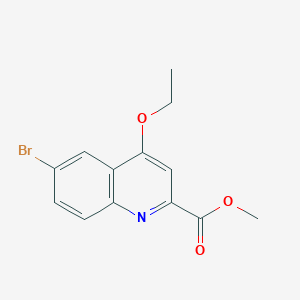
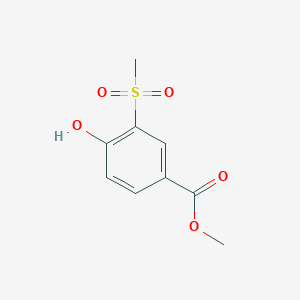
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
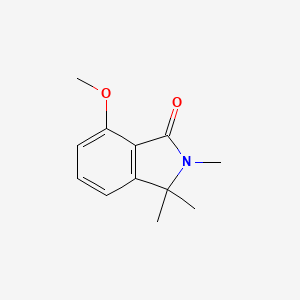
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
